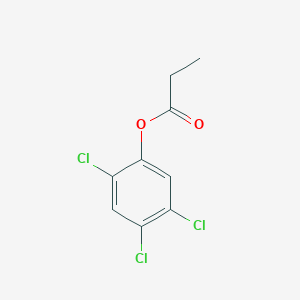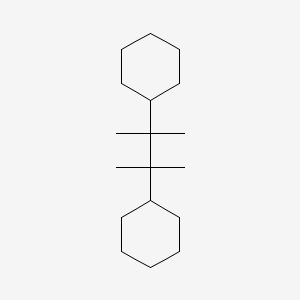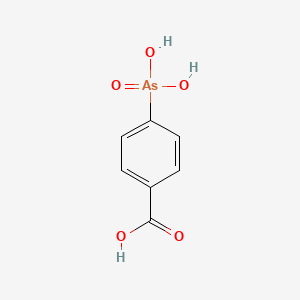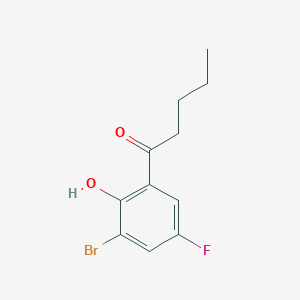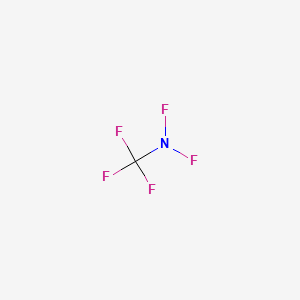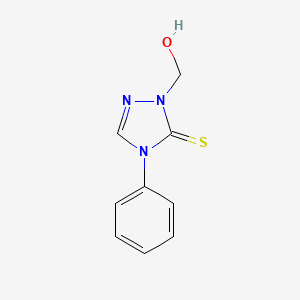
delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a heterocyclic compound that belongs to the class of triazolines. This compound is characterized by its unique structure, which includes a triazoline ring with a thione group and a phenyl group attached to a hydroxymethyl substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of an aldehyde or ketone to form the triazoline ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The hydroxymethyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl and hydroxymethyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazoline-3-thione: Lacks the hydroxymethyl and phenyl groups, resulting in different reactivity and applications.
1,2,4-Triazole-3-thione: Similar structure but with variations in the substituents, leading to distinct chemical properties.
1,2,4-Triazoline-5-one: Contains an oxygen atom instead of sulfur, affecting its reactivity and biological activity.
Uniqueness
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxymethyl and phenyl groups allows for a wider range of chemical reactions and interactions compared to similar compounds, making it a valuable compound in various research fields.
属性
CAS 编号 |
2416-79-7 |
|---|---|
分子式 |
C9H9N3OS |
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3OS/c13-7-12-9(14)11(6-10-12)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI 键 |
SWFDWVVMDCPISH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NN(C2=S)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
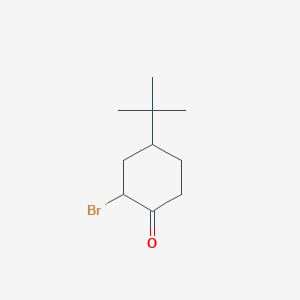

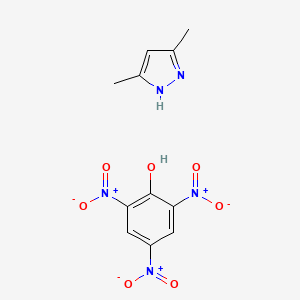
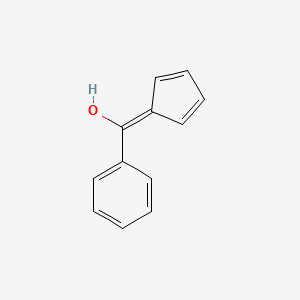
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
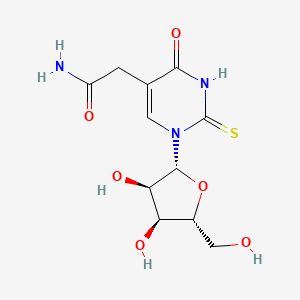
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
